Structural Differentiation: N3-Unsubstituted vs. N3-Methyl Analog
The target compound lacks methylation at the N3 position of the imidazolidinone ring, whereas its closest commercially available analog, N-(2-chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide (CAS 89645-61-4), carries an N3-methyl substituent . This single methyl deletion reduces molecular weight (253.68 vs. 267.71 g/mol) and adds one hydrogen-bond donor, resulting in a H-bond donor count of 2 versus 1 for the dimethyl analog . The TPSA of the target compound (61.44 Ų) differs from that of the dimethyl analog, which is not explicitly reported but can be expected to be lower due to reduced polarity. These differences may influence solubility, permeability, and target-binding geometry.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors |
| Comparator Or Baseline | N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide: 1 H-bond donor |
| Quantified Difference | Δ = +1 H-bond donor (100% increase) |
| Conditions | Calculated from 2D structure; SMILES for target: O=C(NC=1C=CC=CC1Cl)N2C(=O)NCC2C |
Why This Matters
An additional hydrogen-bond donor can significantly alter solubility, permeability, and target-binding interactions, making the two compounds non-interchangeable in medicinal chemistry campaigns.
